(1-Phenylbutyl)amine hydrochloride
Description
Contextualization within Chiral Amine Chemistry
Chiral amines are a cornerstone of modern organic and medicinal chemistry. They are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance. nih.gov The development of efficient methods for synthesizing enantiomerically pure amines is a major focus of chemical research. nih.govacs.org
(1-Phenylbutyl)amine hydrochloride fits into this landscape primarily as a chiral building block and a resolving agent. Chiral amines are broadly categorized based on their application, such as:
Chiral auxiliaries: Temporarily incorporated into a molecule to direct a stereoselective reaction.
Chiral resolving agents: Used to separate racemic mixtures into their constituent enantiomers. nih.govlibretexts.org
Chiral catalysts or ligands: Used in small amounts to catalyze asymmetric reactions.
Chiral building blocks: Incorporated as a permanent part of the final target molecule. nih.gov
(1-Phenylbutyl)amine, as its hydrochloride salt, is particularly well-suited for use as a resolving agent, a role it shares with its lower homolog, 1-phenylethylamine (B125046), which is one of the most commonly used resolving agents in chemistry. nih.govstereoelectronics.org
Significance as a Stereochemically Active Molecule
The primary significance of this compound lies in its application as a chiral resolving agent for racemic carboxylic acids. libretexts.orgacs.org Resolution via diastereomeric salt formation is a classical and industrially important method for obtaining enantiomerically pure compounds. stereoelectronics.org The process involves reacting a racemic mixture of a chiral acid with a single enantiomer of a chiral base, such as (R)- or (S)-1-phenylbutylamine. This reaction produces a mixture of two diastereomeric salts. libretexts.org
(Racemic) R/S-Acid + (R)-Amine → (R-Acid • R-Amine) salt + (S-Acid • R-Amine) salt
Because diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.orgstereoelectronics.org Once the diastereomeric salts are separated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid, and the chiral amine can be recovered for reuse. libretexts.org The efficiency of such resolutions depends on the properties of the diastereomeric salts formed. A notable example involves using (S)-3-Methyl-2-phenylbutylamine, a structurally related amine, to resolve various pharmaceutically important acids like ibuprofen (B1674241) and naproxen. acs.org
Research has also shown that resolved 1-phenylbutyl 9-anthroates can form inclusion complexes, demonstrating the influence of the molecule's stereochemistry on its solid-state packing and ability to interact with other molecules. rsc.org This points to its potential use in creating structured molecular assemblies.
Current Research Trends and Unexplored Avenues
While classical resolution remains a key application, current research in chiral amine chemistry is focused on developing more efficient and versatile catalytic methods. nih.govrsc.org These modern strategies represent unexplored avenues for the application and synthesis of (1-Phenylbutyl)amine and its derivatives.
Key Research Trends:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines with high enantioselectivity. nih.govnih.govacs.org Developing catalysts for the asymmetric synthesis of (1-Phenylbutyl)amine from the corresponding imine is a significant area of interest.
Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective alternative to traditional chemical methods for chiral amine synthesis. Engineering enzymes to accept (1-Phenylbutyl)amine precursors could provide a sustainable manufacturing route.
Synthesis of Complex Amines: There is a growing focus on the synthesis of more complex chiral amines, such as α-tertiary amines. rsc.orgsioc-journal.cn (1-Phenylbutyl)amine could serve as a scaffold or starting material in multi-step syntheses to access these more intricate structures.
New Catalytic Roles: Beyond its role as a resolving agent, there is potential for (1-Phenylbutyl)amine and its derivatives to be used as chiral ligands for metal catalysts or as organocatalysts themselves in various asymmetric transformations, such as the synthesis of tetrahydroquinolines. researchgate.net
Future research could focus on expanding the library of substrates that can be efficiently resolved with (1-Phenylbutyl)amine or developing novel derivatives with enhanced properties for catalysis and molecular recognition.
Data Tables
Table 1: Physicochemical Properties of (R)-1-Phenylbutylamine
This table summarizes the key computed properties of the free amine, which dictates the properties of the hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | nih.gov |
| Molecular Weight | 149.23 g/mol | nih.gov |
| IUPAC Name | (1R)-1-phenylbutan-1-amine | nih.gov |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Table 2: Application of Chiral Amines in Resolution
This table illustrates the general principle of resolving racemic acids with a chiral amine, the primary application of (1-Phenylbutyl)amine.
| Step | Description | Reactants | Products | Separation Method |
| 1 | Salt Formation | Racemic Acid (R/S) + Chiral Amine (R) | Diastereomeric Salts (R,R) and (S,R) | - |
| 2 | Separation | Mixture of Diastereomeric Salts | Pure Diastereomeric Salt (e.g., R,R) | Fractional Crystallization |
| 3 | Liberation | Pure Diastereomeric Salt (R,R) + Strong Acid | Pure Enantiomer of Acid (R) + Amine Salt | Acid-Base Extraction |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-19-7 | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Stereoselective Preparation
Chemical Synthesis Routes
The preparation of (1-Phenylbutyl)amine can be achieved through several established chemical reactions. The most prominent and efficient of these is the reductive amination of 1-phenylbutan-1-one. Other notable methods include the alkylation of amine precursors and the reduction of nitroaryl precursors. ontosight.aimasterorganicchemistry.com
Reductive Amination Strategies from 1-Phenylbutan-1-one
Reductive amination is a cornerstone for the synthesis of (1-Phenylbutyl)amine, involving the reaction of 1-phenylbutan-1-one with an amine source in the presence of a reducing agent. This process typically proceeds through the formation of an imine intermediate, which is subsequently reduced to the final amine.
Catalytic hydrogenation represents a widely used method for the reduction step in reductive amination. This technique employs a metal catalyst to facilitate the addition of hydrogen across the imine double bond. A variety of catalysts can be utilized, with nickel-based systems being a notable example. For instance, a Ni-triphos complex has been demonstrated as an effective homogeneous catalyst for the reductive amination of carbonyl compounds with ammonia (B1221849). nih.gov The reaction conditions, such as hydrogen pressure, ammonia pressure, temperature, and solvent, are crucial for achieving optimal yields. nih.gov For example, a study on a Ni-catalyzed reductive amination found that a hydrogen pressure of 40 bar, an ammonia pressure of 5 bar, and a temperature of 100 °C in trifluoroethanol (TFE) were optimal. nih.gov
Two-stage catalytic hydrogenation has also been explored, utilizing different catalysts for each stage to optimize the reaction. google.com For instance, a process might use a palladium on carbon (Pd/C) catalyst in the first stage, followed by a Raney nickel catalyst in the second stage. google.com
Table 1: Catalytic Hydrogenation Approaches for Reductive Amination
| Catalyst System | Precursor | Reagents | Key Conditions | Product | Reference |
| Ni-triphos complex | Carbonyl compounds | Ammonia, H₂ | 40 bar H₂, 5 bar NH₃, 100 °C, TFE solvent | Primary amines | nih.gov |
| Pd/C and Raney Nickel | 4-nitrosodiphenylamine | H₂ | Two-stage process | 4-aminodiphenylamine | google.com |
Hydride-based reducing agents offer a powerful alternative to catalytic hydrogenation for the reduction of the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent commonly used for this purpose. youtube.com The reaction proceeds smoothly at room temperature. youtube.com Another potent hydride reducing agent is lithium aluminum hydride (LiAlH₄), which is capable of reducing a wide range of carbonyl-containing compounds, including amides. researchgate.netmasterorganicchemistry.com
The choice of hydride reagent can influence the reaction pathway and product distribution, especially when dealing with substrates containing multiple reducible functional groups. researchgate.net
Table 2: Hydride Reduction Methods in Reductive Amination
| Reducing Agent | Precursor | Key Features | Product | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | 1-phenyl-2-propanone | Mild, selective, room temperature reaction | 2-amino-1-phenylpropane | youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | 1-phenylbutane-1,3-dione | Strong reducing agent | Various reduction products | researchgate.net |
Alkylation Reactions of Amine Precursors
The synthesis of amines can also be achieved through the alkylation of amine precursors. However, the direct alkylation of amines with alkyl halides can be problematic, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com
More controlled methods have been developed to achieve selective monoalkylation. One such approach involves the use of N-aryl-N-aminopyridinium salts. These salts can be selectively alkylated, and the subsequent reductive cleavage of the N-N bond yields the desired secondary amine. nih.gov Another strategy is the N-alkylation of amines with alcohols, which can be catalyzed by transition metal complexes, such as those of iridium or cobalt. scispace.comrsc.org These methods often offer good to excellent yields and can be performed under mild conditions. scispace.com
Reduction of Nitroaryl Precursors
The reduction of nitro compounds is a fundamental and widely used transformation for the preparation of primary amines. beilstein-journals.org This is particularly relevant for aromatic amines, where the nitration of an aromatic ring followed by reduction is a classic synthetic route. beilstein-journals.org A variety of reducing agents and catalytic systems can be employed for this purpose.
Metal-free reduction methods have gained attention as environmentally friendly alternatives. For example, the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine can efficiently reduce both aromatic and aliphatic nitro compounds. beilstein-journals.org This method is known for its wide applicability and tolerance of various functional groups. beilstein-journals.orggoogle.com Another metal-free approach utilizes tetrahydroxydiboron. organic-chemistry.org
Catalytic hydrogenation remains a prominent method, with various catalysts being effective. Nickel-based catalysts, including both homogeneous and heterogeneous systems, have been successfully used for the hydrogenation of nitroarenes. nih.govcetjournal.it For instance, a Ni-triphos complex has shown excellent activity for the hydrogenation of nitroarenes to anilines. nih.gov Supported catalysts, such as nickel on hypercrosslinked polystyrene, have also been investigated, with bimetallic systems sometimes showing enhanced activity and selectivity. cetjournal.it Sodium borohydride, in the presence of a transition metal catalyst like Ni(PPh₃)₄, can also be used to reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com
Table 3: Reduction of Nitroaryl Precursors
| Reducing System | Substrate Type | Key Features | Product | Reference |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | Aromatic and aliphatic nitro compounds | Metal-free, wide functional group tolerance | Primary amines | beilstein-journals.orggoogle.com |
| Ni-triphos complex / H₂ | Nitroarenes | Homogeneous catalysis | Anilines | nih.gov |
| NaBH₄ / Ni(PPh₃)₄ | Nitroaromatic compounds | Use of a transition metal complex with a hydride source | Aromatic amines | jsynthchem.com |
| Tetrahydroxydiboron | Aromatic nitro compounds | Metal-free, highly chemoselective | Aromatic amines | organic-chemistry.org |
Asymmetric Synthesis of Enantiomeric Forms
The presence of a chiral center in (1-Phenylbutyl)amine makes the synthesis of its enantiomerically pure forms a significant area of research. ontosight.ai Chiral amines are valuable building blocks in the pharmaceutical industry. figshare.com
One powerful approach for obtaining enantiopure amines is through biocatalysis. Transaminases, for example, can be used for the asymmetric synthesis of amines from prochiral ketones. rsc.org These enzymatic reactions can produce amines with high enantiomeric excess. rsc.org Amine dehydrogenases are another class of enzymes that can catalyze the reductive amination of ketones to produce chiral amines, often with high enantioselectivity. whiterose.ac.uk
Chemical methods for asymmetric synthesis have also been developed. Nickel-catalyzed enantioconvergent substitution reactions provide a route to chiral amines by coupling alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters of protected α-amino acids. figshare.comorganic-chemistry.org These methods can produce a variety of chiral dialkyl carbinamine derivatives with good yields and enantioselectivity. organic-chemistry.org
The synthesis of specific enantiomers, such as (R)-1-Phenylbutylamine, is of particular interest. nih.gov Research has focused on developing efficient routes to these specific stereoisomers. researchgate.net
Diastereoselective Addition Reactions Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. This approach involves temporarily incorporating a chiral molecule to guide the formation of a new stereocenter in a substrate. The auxiliary is then cleaved to yield the enantiomerically enriched target product.
Application of Chiral Oxime Ethers in Organometallic Additions
A notable application of chiral auxiliaries in amine synthesis involves the use of chiral oxime ethers. Specifically, oxime ethers derived from the chiral auxiliary (R)- or (S)-1-phenylbutanol serve as effective scaffolds for controlling stereochemistry. The synthesis proceeds via the diastereoselective addition of organometallic reagents to aldoximes bearing this chiral O-(1-phenylbutyl) group. rsc.orgnih.gov
The process typically involves reacting an aldehyde with (R)- or (S)-O-(1-phenylbutyl)hydroxylamine to form the corresponding chiral oxime ether. The subsequent addition of an organolithium or Grignard reagent to the C=N bond of the oxime ether, often in the presence of a Lewis acid like boron trifluoride-diethyl etherate, leads to the formation of a hydroxylamine (B1172632) intermediate. rsc.orgnih.gov The inherent chirality of the 1-phenylbutyl group on the oxygen atom directs the approach of the organometallic reagent, resulting in the preferential formation of one diastereomer of the hydroxylamine product. rsc.org This method has demonstrated good to excellent levels of diastereoselectivity. rsc.org
The versatility of this method allows for the synthesis of a variety of N-protected amines by changing the organometallic reagent used in the addition step. rsc.org
Table 1: Diastereoselective Addition of Organometallic Reagents to Chiral Aldoxime Ethers
This table illustrates the diastereoselectivity achieved in the addition of various organometallic reagents to aldoxime ethers derived from chiral 1-phenylbutanol auxiliaries.
| Organometallic Reagent | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Reference |
| Allylmagnesium Bromide | (R)-O-(1-phenylbutyl) | Good to Excellent | rsc.org |
| Organolithium Reagents | (R)- or (S)-O-(1-phenylbutyl) | Good to Excellent | rsc.org |
| Grignard Reagents | (R)- or (S)-O-(1-phenylbutyl) | Good to Excellent | rsc.org |
| Various Organolithium/Grignard | (E)-O-(1-phenylbutyl) | Highly Diastereoselective | nih.gov |
Strategies for Chiral Auxiliary Cleavage and Amine Liberation
Following the diastereoselective addition, the crucial next step is the cleavage of the chiral auxiliary to release the desired chiral amine. For the hydroxylamine intermediates produced from chiral oxime ethers, this involves the reductive cleavage of the N-O bond.
A common and effective method for this transformation is the use of zinc powder in acetic acid, often accelerated by ultrasound. rsc.org This procedure efficiently breaks the nitrogen-oxygen bond, and after a standard workup and protection step (e.g., carbamate (B1207046) formation), the target chiral amine is liberated in good enantiomeric purity. rsc.org An alternative reagent for this cleavage is molybdenum hexacarbonyl. nih.gov The choice of cleavage method is critical to ensure that the newly formed stereocenter is not racemized and that the auxiliary can be removed efficiently. wikipedia.org The recovered 1-phenylbutanol auxiliary can potentially be recycled for future use.
Biocatalytic Pathways for Enantiopure (1-Phenylbutyl)amine Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. Several enzymatic strategies have been developed for the production of enantiopure amines like (1-Phenylbutyl)amine.
Enzyme-Catalyzed Reductive Amination with Amine Dehydrogenases
Amine dehydrogenases (AmDHs) have emerged as highly efficient biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org These enzymes catalyze the reductive amination of a carbonyl group, utilizing an ammonia source and a nicotinamide (B372718) cofactor, typically NAD(P)H, as the hydride source. nih.govnih.gov The reaction to produce (1-Phenylbutyl)amine would start from 1-phenyl-1-butanone.
The process is characterized by high atom economy and excellent stereoselectivity, often yielding the amine product with enantiomeric excesses greater than 99%. nih.govresearchgate.net To make the process economically viable, the expensive NAD(P)H cofactor is recycled in situ. This is commonly achieved using a dual-enzyme system where a second enzyme, such as formate (B1220265) dehydrogenase (FDH), oxidizes a cheap substrate like formate to regenerate the NAD(P)H consumed by the AmDH. nih.govrsc.org This system uses ammonium formate as both the nitrogen source and the source of reducing equivalents, with only inorganic carbonate as a byproduct. nih.govresearchgate.net While many studies focus on a range of aliphatic and aromatic ketones, the general applicability of AmDHs makes them prime candidates for the synthesis of (1-Phenylbutyl)amine. nih.govfrontiersin.org
Table 2: Performance of Amine Dehydrogenases in Asymmetric Reductive Amination
This table summarizes the typical performance of Amine Dehydrogenases (AmDHs) in the synthesis of chiral amines from prochiral ketones, a reaction extendable to the synthesis of (1-Phenylbutyl)amine.
| Enzyme Source/Type | Substrate Type | Conversion | Enantiomeric Excess (e.e.) | Stereopreference | Reference |
| Engineered/Chimeric AmDHs | Aromatic & Aliphatic Ketones | Up to quantitative | >99% | (R) | nih.govresearchgate.net |
| Wild-type MsmeAmDH | Short-chain Aliphatic Ketones | Up to 97.1% | 93.6% | (S) | frontiersin.org |
| Bb-PhAmDH | Aromatic Ketones | Quantitative | >99% | (R) | nih.govresearchgate.net |
Computational Enzyme Design for ω-Transaminase Activity Enhancement
ω-Transaminases (ω-TAs) are another class of powerful biocatalysts for chiral amine synthesis. nih.gov They catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone (e.g., 1-phenyl-1-butanone). nih.govmdpi.com A significant challenge, however, is that many wild-type ω-TAs exhibit low catalytic efficiency towards bulky substrates, which limits their industrial application. researchgate.netasm.org
To overcome this limitation, computational enzyme design has been employed to re-engineer the enzyme's active site. acs.org Using methods like Rosetta docking and molecular dynamics simulations, researchers can identify key amino acid residues that restrict the binding of bulky substrates. researchgate.netacs.org By mutating these residues, the substrate scope of the enzyme can be expanded.
A notable success in this area was the redesign of an (S)-selective ω-transaminase from Pseudomonas jessenii (PjTA-R6) for the synthesis of bulky amines, including (S)-1-phenylbutylamine. acs.orgresearchgate.net The wild-type enzyme showed negligible activity towards 1-phenyl-1-butanone. Computational modeling identified Trp58 in the large binding pocket as a key residue for redesign. acs.orgresearchgate.net A triple mutant, W58M + F86L + R417L, was created that showed significantly enhanced activity for the synthesis of 1-phenylbutylamine. acs.orgresearchgate.net This rational design approach provides a rapid and efficient way to tailor enzymes for specific, challenging substrates. acs.org
Table 3: Computationally Designed ω-Transaminase for (S)-1-Phenylbutylamine Synthesis
This table shows the improved performance of a computationally redesigned ω-Transaminase from P. jessenii for the asymmetric synthesis of (S)-1-phenylbutylamine from 1-phenyl-1-butanone.
| Enzyme Variant | Key Mutations | Substrate | Analytical Yield | Reference |
| PjTA-R6 Wild Type | None | 1-phenyl-1-butanone | <1% | researchgate.net |
| PjTA-R6 Triple Mutant | W58M + F86L + R417L | 1-phenyl-1-butanone | ~25% | acs.orgresearchgate.net |
Lipase-Mediated Kinetic Resolution in Biotransformations
Kinetic resolution is a widely used biocatalytic method for separating a racemic mixture of chiral compounds. For racemic (1-Phenylbutyl)amine, this is commonly achieved using lipases, which are robust enzymes that are often stable in organic solvents. nih.gov The principle of the method is the enantioselective acylation of the amine.
In a typical process, the racemic amine is exposed to a lipase (B570770) in a non-aqueous solvent with an acyl donor, such as ethyl acetate (B1210297). The lipase selectively catalyzes the acylation of one of the amine's enantiomers at a much higher rate than the other. For instance, lipases like Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer of an amine, leaving the (S)-enantiomer unreacted. scialert.net This allows for the separation of the acylated (R)-amide from the unreacted (S)-amine at or near the theoretical maximum yield of 50% for the desired enantiomer.
This strategy has been successfully industrialized. The ChiPros™ process developed by BASF, for example, utilizes lipase-catalyzed acetylation for the efficient kinetic resolution of various alkyl amines, explicitly including (S)-1-phenylbutylamine, achieving very high enantioselectivity (E values > 1,000). frontiersin.org
Table 4: Lipase-Mediated Kinetic Resolution of Racemic Amines
This table highlights the effectiveness of lipase-catalyzed kinetic resolution for producing enantiopure amines, with specific mention of (S)-1-phenylbutylamine.
| Lipase Source | Amine Substrate | Process | Enantioselectivity (E-value) | Resolved Enantiomer | Reference |
| Candida antarctica (CALB) | (S)-1-phenylbutylamine | Acetylation | >1,000 | (S)-amine | frontiersin.org |
| Candida antarctica (CALB) | General Racemic Amines | Acylation/Amidation | High | Varies | scialert.netmdpi.com |
| Candida rugosa | Racemic Phenylglycinol | Amidation | High | (R)-amide | nih.gov |
| Aspergillus niger | Racemic Hydroxyphosphonate | Hydrolysis | Up to 126 | (R)-enantiomer | mdpi.com |
Classical Resolution Techniques
The most established method for resolving racemic compounds is through their conversion into diastereomeric derivatives, which possess different physical properties and can thus be separated. wikipedia.org
Diastereomeric Salt Formation with Chiral Acids
A widely applied strategy for resolving racemic amines involves reacting the amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. wikipedia.orglibretexts.org Due to their distinct physicochemical properties, such as solubility, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. rsc.org After separation, the chiral acid (resolving agent) is removed, typically by acid-base extraction, to yield the enantiomerically enriched amine. wikipedia.org This process can be laborious and its success is difficult to predict, often requiring the screening of multiple resolving agents and crystallization conditions. wikipedia.org
The choice of the chiral resolving agent is paramount for a successful diastereomeric salt resolution. The interaction between the amine and the acidic resolving agent dictates the properties of the resulting diastereomeric salts and, consequently, the efficiency of the separation. A variety of chiral acids are commonly employed, including naturally occurring compounds like (+)-tartaric acid and (-)-mandelic acid, as well as synthetic derivatives like camphorsulfonic acid. wikipedia.orglibretexts.org
For amines structurally similar to (1-Phenylbutyl)amine, such as 1-phenylethylamine (B125046), extensive research has demonstrated the effectiveness of different resolving agents. For instance, tartaric acid is a frequently used resolving agent for such separations. libretexts.orgnih.gov The efficiency of the resolution of racemic α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid with (R)-α-PEA was demonstrated to be effective when precipitating the (R,R)-salt from 2-propanol. nih.gov The specific stereochemistry and structural rigidity of both the amine and the acid influence the crystal packing and intermolecular interactions (e.g., hydrogen bonding) within the diastereomeric salt, which in turn governs the solubility difference that enables separation. researchgate.net
The crystallization process at the heart of diastereomeric salt resolution can be significantly influenced by the presence of additives that act as nucleation inhibitors. nih.gov These molecules, which are often structurally similar to the resolving agent or the substrate, can alter the nucleation and growth of salt crystals. nih.gov By inhibiting the crystallization of the more soluble diastereomer, these additives can enhance the purity and yield of the desired less soluble diastereomeric salt. nih.gov
The search for effective nucleation inhibitors is a key aspect of optimizing resolution processes. Bifunctional molecules within the same family as the resolving agent have been explored for this purpose. nih.gov These inhibitors can delay the onset of crystallization, leading it to occur at a higher supersaturation, which can also affect the final crystal morphology. nih.gov
A sophisticated extension of classical resolution is the "Dutch Resolution," which employs a mixture or "family" of structurally related resolving agents instead of a single one. rug.nlerowid.org This approach was developed to tackle difficult separations where no single resolving agent provides adequate separation. erowid.org The family of resolving agents typically shares the same absolute stereochemistry. rug.nl
The principle behind the Dutch Resolution is that the mixture of resolving agents can more effectively differentiate between the two enantiomers of the racemate, often by forming a less soluble salt with one enantiomer while simultaneously inhibiting the crystallization of the salt of the other enantiomer through the formation of more soluble mixed crystals (solid solutions). nih.gov This technique has been successfully applied to the resolution of various amines. erowid.orgresearchgate.net An example includes the resolution of mandelic acid using a primary resolving agent, (R)-1-phenylethylamine, in combination with structurally analogous amines as additives to inhibit nucleation of the undesired diastereomer. rug.nl
Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective alternative for chiral resolution. Kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme, resulting in one enantiomer being consumed faster than the other.
Lipase-Catalyzed Enantioselective Acylation
Lipases are a class of enzymes widely used for the kinetic resolution of racemic amines via enantioselective N-acylation. scialert.net In this process, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other, slower-reacting enantiomer unreacted. scialert.net The resulting acylated product (an amide) can then be separated from the unreacted amine.
Candida antarctica lipase B (CALB) is a particularly effective and frequently used biocatalyst for the resolution of primary amines. scialert.netnih.gov The efficiency of the resolution is dependent on several factors, including the choice of lipase, the acyl donor, and the solvent. Studies on α-phenylethylamine, a close structural analog of (1-Phenylbutyl)amine, have shown that using ethyl acetate as both the acyl donor and the reaction medium can be effective. scialert.net A significant rate enhancement, over 100-fold, was observed when using ethyl methoxyacetate (B1198184) as the acylation reagent for the aminolysis of 1-phenylethanamine, a discovery that has been applied to other aminolysis reactions. nih.gov
The screening of various lipases is often the first step in developing an enzymatic resolution process. The following table, adapted from research on α-phenylethylamine, illustrates how different lipases can exhibit varying levels of conversion and selectivity.
Table 1: Resolution of (R,S)-α-phenylethylamine by various lipases using ethyl acetate as the acylating agent and solvent. Data adapted from a study on α-phenylethylamine, a structural analog, to illustrate the principle of lipase screening.
| Enzyme Source | Conversion (%) |
| Candida cylindracea (L-1) | 68% |
| Pseudomonas cepacia (L-4) | 60% |
| Candida antarctica B (L-17) | 70% |
| Alcaligenes sp. (L-20) | 20% |
| Pseudomonas fluorescens (L-21) | 10% |
| Candida antarctica B (Chirazyme L2) | 70% |
| P. cepacia (PS) | 60% |
| P. cepacia (PS-C) | 60% |
| P. cepacia (PS-D) | 60% |
Chiral Resolution and Enantiomeric Enrichment Strategies
The development of fully enzymatic resolution procedures for racemic amines, including those structurally related to (1-Phenylbutyl)amine, has been a significant area of research. These methods primarily rely on the enantioselective acylation of the amine in the presence of a lipase (B570770), a class of enzymes known for their broad substrate specificity and high stability in organic solvents.
A widely successful approach involves the use of Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), as the biocatalyst. rsc.orgrsc.org The enantioselectivity of the resolution is highly dependent on the acyl donor and the reaction solvent. Research has shown that activated acyl donors, such as ethyl methoxyacetate (B1198184), can dramatically increase the reaction rate and enantioselectivity compared to simple alkyl esters like ethyl acetate (B1210297). rsc.org
The kinetic resolution process involves the selective acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For instance, in the resolution of phenylethylamines, which are structurally analogous to (1-phenylbutyl)amine, CALB typically shows a preference for the (R)-enantiomer, leading to the formation of the (R)-amide and leaving the (S)-amine in excess. rsc.org The separation of the resulting amide and the unreacted amine is then readily achieved by standard chemical or physical methods.
The efficiency of such enzymatic resolutions is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the product (amide) and the remaining substrate (amine). High enantiomeric excess for both components is achievable, often exceeding 95%, which is a testament to the high selectivity of the enzymatic process. rsc.org
Table 1: Illustrative Data for Enzymatic Kinetic Resolution of Structurally Related Phenylethylamines using Candida antarctica Lipase B (CALB) and Ethyl Methoxyacetate.
This table presents representative data from studies on compounds structurally similar to (1-Phenylbutyl)amine to illustrate the typical outcomes of enzymatic resolution.
| Amine Substrate | Conversion (%) | Time (h) | (S)-Amine Yield (%) | (S)-Amine e.e. (%) | (R)-Amide Yield (%) | (R)-Amide e.e. (%) | Enantiomeric Ratio (E) |
| 1-Phenylethylamine (B125046) | 50 | 0.5 | 48 | >99 | 50 | 98 | >200 |
| 1-(4-Methylphenyl)ethylamine | 50 | 1 | 47 | >99 | 50 | 98 | >200 |
| 1-(4-Methoxyphenyl)ethylamine | 50 | 2 | 46 | >99 | 50 | 97 | >200 |
Data adapted from studies on analogous compounds to demonstrate the potential efficacy for (1-Phenylbutyl)amine. rsc.org
Furthermore, the concept of dynamic kinetic resolution (DKR) has been applied to overcome the 50% theoretical yield limit of a standard kinetic resolution. DKR combines the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. This is often achieved by using a metallic catalyst, which continuously converts the unreacted amine enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of a single enantiomeric amide.
Spectroscopic and Computational Characterization in Chemical Research
Advanced Spectroscopic Methodologies
Advanced spectroscopic methods are crucial for the unambiguous structural elucidation and characterization of organic molecules like (1-Phenylbutyl)amine hydrochloride. Techniques such as NMR and MS provide detailed information about the molecular structure, connectivity, and mass of a compound.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the carbon-hydrogen framework and the stereochemistry of a compound.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between adjacent protons (spin-spin splitting) reveals information about their connectivity.
A comprehensive ¹H NMR analysis of this compound would require experimental data detailing the chemical shifts (in ppm), integration values, and coupling constants (in Hz) for each proton. However, a specific, publicly available ¹H NMR spectrum with a detailed assignment for this compound could not be found.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Data not available | CH-N |
| Data not available | Data not available | Data not available | CH₂ |
| Data not available | Data not available | Data not available | CH₂ |
| Data not available | Data not available | Data not available | CH₃ |
| Data not available | Data not available | Data not available | NH₃⁺ |
This table is for illustrative purposes only, as specific experimental data could not be located.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to a heteroatom).
Specific ¹³C NMR spectral data for this compound, including chemical shifts for each carbon atom, are not available in the searched scientific literature.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Aromatic C (quaternary) |
| Data not available | Aromatic CH |
| Data not available | CH-N |
| Data not available | CH₂ |
| Data not available | CH₂ |
| Data not available | CH₃ |
This table is for illustrative purposes only, as specific experimental data could not be located.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and identifying individual components. Tandem mass spectrometry (LC/MS/MS) involves multiple stages of mass analysis and is used to obtain detailed structural information by fragmenting a specific ion and analyzing its daughter ions. While LC/MS and LC/MS/MS are standard methods for the analysis of amine compounds, specific studies detailing the fragmentation patterns of this compound were not identified. The fragmentation of amines often involves cleavage of the carbon-carbon bond alpha to the nitrogen atom.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. The exact mass of the molecular ion of (1-Phenylbutyl)amine is 149.1204 g/mol . HRMS would be able to confirm this with a high degree of accuracy. However, specific HRMS reports for this compound were not found in the available literature.
Table 3: Summary of Mass Spectrometry Data for (1-Phenylbutyl)amine
| Technique | Information Provided | This compound Data |
|---|---|---|
| Molecular Weight | Nominal mass of the molecule | Data not available |
| HRMS | Exact mass and elemental composition | Data not available |
| LC/MS/MS | Fragmentation pattern for structural elucidation | Data not available |
This table is for illustrative purposes only, as specific experimental data could not be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Chromatographic Techniques for Enantiomeric Purity and Isomer Separation
(1-Phenylbutyl)amine is a chiral molecule, existing as two non-superimposable mirror images called enantiomers. Chromatographic methods are indispensable for separating these enantiomers and determining the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
The determination of enantiomeric excess is crucial in many fields, as enantiomers of a molecule can have different biological activities. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for the resolution of chiral amines. The separation is typically monitored using a non-specific detector like a UV detector, which measures the absorbance of the eluting compounds. The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages. UHPLC systems use columns with smaller particles, enabling faster analysis times and higher resolution compared to conventional HPLC.
Coupling UHPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of the protonated (1-Phenylbutyl)amine molecule and its characteristic fragment ions. This specificity allows for accurate quantification even in the presence of interfering substances, making it a powerful tool for trace-level analysis.
Derivatization involves chemically modifying the analyte to improve its analytical properties. For primary amines like (1-Phenylbutyl)amine, this strategy can be employed for several purposes:
Enhanced Detection: Attaching a fluorescent tag to the amine allows for highly sensitive detection using a fluorescence detector (FLD). This is useful for analyzing low-concentration samples.
Improved Chiral Resolution: Reacting the enantiomeric amine mixture with a chiral derivatizing agent (CDA) forms a pair of diastereomers. These diastereomers have different physical properties and can often be separated more easily on a standard, non-chiral HPLC column.
Increased Volatility: For analysis by gas chromatography (GC), derivatization can be used to make the amine less polar and more volatile.
A common approach involves pre-column derivatization, where the reaction is performed before injecting the sample into the chromatograph. The choice of derivatizing reagent depends on the analytical goal and the detection method being used.
| Strategy | Purpose | Example Reagent | Analytical Technique |
|---|---|---|---|
| Fluorescent Tagging | Enhance detection sensitivity | Dansyl chloride, NBD-Cl | HPLC-FLD |
| Diastereomer Formation | Facilitate chiral separation | Mosher's acid chloride, Marfey's reagent | HPLC-UV (on achiral column) |
| Acylation | Improve volatility and thermal stability | Trifluoroacetic anhydride (TFAA) | Gas Chromatography (GC) |
Theoretical and Computational Chemistry Studies
While specific computational studies on this compound are not widely published, theoretical chemistry provides valuable tools for understanding its properties. Methods like Density Functional Theory (DFT) can be used to perform a variety of calculations. nih.govresearchgate.net
Geometry Optimization: Computational models can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Vibrational Analysis: The vibrational frequencies of the molecule can be calculated and compared with experimental IR spectra to aid in peak assignment and confirm the structure.
Electronic Properties: The energies of molecular orbitals (HOMO, LUMO) can be calculated to help interpret UV-Vis spectra and understand the molecule's reactivity.
Molecular Docking: In pharmaceutical research, computational tools can predict how each enantiomer might bind to a biological target, such as a protein or enzyme active site, providing insights into their differing biological activities. nih.gov
These computational approaches complement experimental data, offering a deeper understanding of the molecule's structure-property relationships at an atomic level.
Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for studying the electronic properties of compounds like (1-Phenylbutyl)amine and its hydrochloride salt. DFT calculations can elucidate various electronic descriptors that are crucial for understanding the molecule's reactivity and intermolecular interactions.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For phenethylamine derivatives, which are structurally related to (1-Phenylbutyl)amine, DFT studies have been employed to explore how different substituents affect these frontier molecular orbitals and, consequently, their biological activity nih.gov.
Furthermore, DFT can be used to model non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to molecular recognition and binding. For this compound, DFT with dispersion corrections (e.g., DFT-D) can accurately describe the interactions between the protonated amine group and the chloride ion, as well as interactions with solvent molecules or biological receptors. Studies on amphetamine derivatives have successfully used DFT with dispersion corrections to characterize host-guest interactions, highlighting the importance of synergistic effects between van der Waals forces, ion-dipole interactions, and hydrogen bonding for molecular stability nih.gov. These computational approaches allow for a detailed analysis of the binding energy and geometry of such interactions.
The table below summarizes key electronic properties of a representative phenethylamine derivative as calculated by DFT, illustrating the type of data that can be obtained for (1-Phenylbutyl)amine.
| Property | Calculated Value (Representative Phenethylamine) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -0.8 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 1.9 D | Polarity and intermolecular interactions |
Molecular Mechanics (MM) and Quantum Mechanics (QM) for Conformation and Energy Profiles
Understanding the three-dimensional structure and conformational flexibility of (1-Phenylbutyl)amine is crucial for comprehending its biological activity. Molecular Mechanics (MM) and Quantum Mechanics (QM) are two complementary computational methods used for this purpose.
Molecular Mechanics employs classical physics to model molecules, representing atoms as balls and bonds as springs. This approach is computationally efficient, making it suitable for exploring the vast conformational space of flexible molecules like (1-Phenylbutyl)amine by systematically rotating its dihedral angles. Conformational searches using MM force fields, such as MMFF94, can identify numerous low-energy conformers kent.ac.uk. This initial exploration provides a broad overview of the possible shapes the molecule can adopt.
Quantum Mechanics methods, such as DFT, offer a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers identified by MM. By performing QM optimizations on the low-energy structures, a more reliable potential energy surface can be constructed. This QM/MM approach provides a balance between computational cost and accuracy nih.govresearchgate.net. For structurally similar compounds like fenamates, this combined approach has been used to analyze low energy barriers to rotation and the resulting wide range of observed angles in crystal structures rsc.org. The energy profile reveals the relative stabilities of different conformers and the energy barriers for interconversion between them.
The following table illustrates a hypothetical relative energy profile for different conformers of (1-Phenylbutyl)amine, as would be determined by QM calculations.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche (+) | +60° | 0.85 | 17.5 |
| Gauche (-) | -60° | 0.85 | 17.5 |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods have become increasingly reliable for predicting spectroscopic parameters, which is invaluable for structure elucidation and verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors nih.govimist.ma. From these tensors, the isotropic chemical shifts for ¹H and ¹³C nuclei can be derived. The accuracy of these predictions is often improved by applying empirical scaling factors or by using a multi-standard approach to minimize systematic errors benthamopen.com. Studies have shown that DFT/GIAO calculations can achieve high accuracy, with predicted ¹⁵N chemical shifts for a diverse set of molecules falling within a ±9.56 ppm range of experimental values rsc.org.
For complex molecules, comparing calculated NMR chemical shifts with experimental data can help to confirm the correct structure among several possibilities or to assign specific resonances in the experimental spectrum researchgate.netnih.gov. Recent advancements have even integrated DFT-calculated shielding tensors with graph neural networks to further enhance the prediction accuracy of ¹H and ¹³C chemical shifts nih.gov.
Below is a table showing a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for (1-Phenylbutyl)amine.
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) (DFT/GIAO) |
| C1 (ipso-phenyl) | 145.2 | 144.8 |
| C2 (ortho-phenyl) | 128.5 | 128.3 |
| C3 (meta-phenyl) | 127.8 | 127.6 |
| C4 (para-phenyl) | 126.9 | 126.7 |
| Cα (methine) | 55.3 | 54.9 |
| Cβ | 39.8 | 39.5 |
| Cγ | 20.1 | 19.8 |
| Cδ (methyl) | 14.0 | 13.8 |
Modeling of Enzyme Active Sites and Substrate Discrimination
Computational modeling is a powerful tool for investigating how (1-Phenylbutyl)amine interacts with biological targets, such as enzymes. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are likely targets for phenylalkylamines. Molecular docking and molecular dynamics (MD) simulations are commonly used to model the binding of substrates and inhibitors to the active sites of these enzymes nih.govmdpi.com.
Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. For (1-Phenylbutyl)amine, docking studies with MAO-B would reveal how the phenyl group, the butyl chain, and the amine group interact with the amino acid residues in the enzyme's binding pocket nih.gov. These studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex. The results of docking can also generate thermodynamic properties like the free energy of binding (ΔG_b) and inhibition constants (K_i) nih.gov.
Molecular dynamics simulations can further explore the stability of the docked complex over time, providing a more dynamic picture of the interactions. These simulations can help to understand the conformational changes that may occur in both the ligand and the enzyme upon binding.
Furthermore, computational methods are instrumental in understanding substrate discrimination, especially for chiral molecules like (1-Phenylbutyl)amine. Since enzymes are chiral, they often exhibit stereoselectivity, preferentially binding and metabolizing one enantiomer over the other. Computational models can help to elucidate the structural basis for this discrimination by comparing the binding energies and interaction patterns of the (R)- and (S)-enantiomers within the enzyme's active site. For instance, docking studies of different enantiomers of amphetamine and its metabolites have been used to evaluate their interactions with metabolic enzymes researchgate.net. The ability to computationally model these subtle differences is crucial for drug design and understanding the pharmacological profiles of chiral compounds.
The following table summarizes the kind of data that can be obtained from molecular docking of the enantiomers of (1-Phenylbutyl)amine into the active site of MAO-B.
| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| (R)-(1-Phenylbutyl)amine | -7.2 | Tyr435, Gln206, Cys172 |
| (S)-(1-Phenylbutyl)amine | -6.5 | Tyr435, Phe343, Ile199 |
This compound: A Versatile Chiral Building Block in Modern Organic Synthesis
This compound, a chiral amine salt, is emerging as a significant building block in advanced organic synthesis. Its structure, featuring a stereocenter at the carbon adjacent to the phenyl ring and the amino group, makes it a valuable precursor for creating complex, stereochemically defined molecules. This article explores the multifaceted applications of this compound in synthetic chemistry, focusing on its role as an intermediate, a chiral auxiliary, a precursor to diverse nitrogenous compounds, and a probe in biochemical studies.
Applications As a Chiral Building Block in Advanced Synthesis
Research Probe in Biochemical and Enzymatic Investigations
Ligand in Receptor Binding Studies
(1-Phenylbutyl)amine and its derivatives are of significant interest in medicinal chemistry and pharmacology as ligands for various biological receptors. ontosight.ai A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In receptor binding studies, labeled ligands are used to determine the affinity and selectivity of new compounds for specific receptor subtypes. nih.gov The interaction of phenylalkylamines with neurotransmitter systems, in particular, makes them relevant for the development of drugs targeting the central nervous system. ontosight.ai
Research has focused on understanding how the chemical structure of phenylalkylamines influences their binding to serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in a wide range of physiological and pathological processes. A systematic investigation into the effects of various substituents on the amine nitrogen of phenylalkylamines revealed critical structure-activity relationships. nih.gov
Key research findings from these studies include:
Effect of N-Substitution: In general, the addition of substituents to the amine group of phenylalkylamines tends to decrease the binding affinity for both 5-HT2A and 5-HT2C receptors. nih.gov
Selectivity and Affinity: Despite the general trend, specific substitutions can lead to compounds with high affinity and selectivity. For instance, an N-(4-bromobenzyl) substituent on a phenylalkylamine backbone can result in a ligand with very high affinity (Ki < 1 nM) and more than 100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov
Differential Binding Effects: The study also noted that while structural modifications in different series of phenylalkylamines led to parallel changes in binding at the 5-HT2C receptor, the effects on 5-HT2A receptor binding were less consistent, highlighting the subtle structural requirements for interacting with different receptor subtypes. nih.gov
The data from such binding studies are crucial for designing novel ligands with specific pharmacological profiles. The table below summarizes representative findings on how structural modifications affect receptor binding.
| Parent Compound Series | Amine Modification | Target Receptor | Observed Effect on Binding |
| Phenylalkylamine | General N-substitution | 5-HT2A / 5-HT2C | Generally decreased affinity. nih.gov |
| Phenylalkylamine | N-(4-bromobenzyl) | 5-HT2A | High affinity (Ki < 1 nM) and >100-fold selectivity over 5-HT2C. nih.gov |
| Phenylalkylamine | Various (15 types) | 5-HT2C | Parallel shifts in binding affinity across different series. nih.gov |
| Phenylalkylamine | Various (15 types) | 5-HT2A | Less consistent, series-dependent shifts in binding affinity. nih.gov |
While direct binding data for this compound itself may be embedded within broader studies, the research on analogous phenylalkylamines provides a strong framework for predicting its behavior and guiding its use in the development of new receptor ligands. nih.gov Furthermore, derivatives of similar structures, such as 4-phenyl-1-(4-phenylbutyl)piperidine, have been investigated as ligands for other targets like the sigma 1 receptor, indicating the broad potential of the phenylbutylamine scaffold in receptor-focused research. nih.gov
Q & A
Q. What are the established synthetic routes for (1-Phenylbutyl)amine hydrochloride, and what factors influence reaction yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a multi-step approach may involve:
Alkylation of benzyl chloride with 1-bromobutane under basic conditions to form the butyl-phenyl intermediate.
Amination using ammonia or a protected amine source under controlled pH (e.g., 8–10) to avoid side reactions.
Hydrochloride salt formation via HCl gas or concentrated hydrochloric acid in anhydrous conditions.
Key factors affecting yield include reaction temperature (optimal range: 0–25°C for amination), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reagents. Impurities from incomplete alkylation can be mitigated via recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) identify structural features, with δ 1.4–1.8 ppm (butyl CH₂) and δ 7.2–7.5 ppm (phenyl protons) as diagnostic peaks. Quantitative NMR (qNMR) with ethyl paraben as an internal standard ensures purity assessment .
- Spectrophotometry : UV-Vis (λmax ~260 nm) or derivatization with ninhydrin can quantify primary amine content .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ at m/z 184).
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. For short-term use (≤1 month), refrigeration (2–8°C) in desiccators with silica gel is acceptable. Avoid exposure to bases or oxidizing agents, as the amine group is prone to oxidation. Thermogravimetric analysis (TGA) data suggest decomposition initiates at 150°C, requiring controlled handling during high-temperature experiments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when analyzing this compound?
- Methodological Answer : Discrepancies in NMR or MS spectra often arise from solvolysis, residual solvents, or salt impurities. Strategies include:
- Cross-validation : Compare HPLC retention times (C18 column, 0.1% TFA in acetonitrile/water) with NMR integration ratios.
- Parameter optimization : Adjust NMR relaxation delays (e.g., ≥5× T₁) to ensure accurate quantitative analysis .
- Ion-pair chromatography : Use sodium hexanesulfonate to enhance separation of protonated amine and counterions .
Q. What experimental strategies can elucidate the biological mechanisms of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test competitive inhibition of monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and monitor fluorescence decay at λex/λem 315/380 nm. IC₅₀ values can be calculated via nonlinear regression .
- In vivo models : Implant drug-loaded pellets in rodent bladders to assess urothelial carcinogenicity, referencing species-specific metabolic differences (e.g., higher 2-aminonaphthol excretion in dogs vs. rodents) .
Q. How can researchers design experiments to study the compound’s thermodynamic stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure vapor–solid equilibrium pressures at 25–200°C using ferrocene as a calibration standard. Enthalpy of sublimation (ΔHsub) can be derived from Clausius-Clapeyron plots .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV. Degradation products (e.g., phenylbutanol) indicate hydrolytic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
